![molecular formula C16H24N2O3 B6140246 tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate](/img/structure/B6140246.png)
tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate is a versatile compound often employed in organic synthesis, pharmaceuticals, and various scientific research applications. The tert-butyl group provides steric hindrance, enhancing the stability of the molecule, while the dimethylamino and oxopropyl groups contribute to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate typically begins with the preparation of the parent amine through a series of reactions involving the introduction of the dimethylamino and oxopropyl groups onto a phenyl ring. This amine is then reacted with tert-butyl chloroformate under basic conditions, usually using a non-nucleophilic base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired carbamate.
Industrial Production Methods: Industrial synthesis may involve optimized reaction conditions such as higher temperatures, continuous flow systems, and the use of catalysts to increase yield and reduce production time. Solvents like dichloromethane or acetonitrile are commonly used, and the product is purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: It can be oxidized to introduce more functional groups or to transform the dimethylamino group into a more reactive intermediate.
Reduction: Reduction reactions can target the oxo group, converting it into an alcohol or a different functional group.
Substitution: The phenyl ring can undergo various substitution reactions, introducing different substituents and altering the properties of the molecule.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The products of these reactions vary based on the reagents used and the conditions applied. Oxidation may lead to ketones or carboxylic acids, reduction could yield alcohols, and substitution reactions might produce a wide range of derivatives with different functional groups attached to the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and molecular interactions.
Biology: Its derivatives can be used as probes to study biological pathways, enzyme functions, and protein-ligand interactions.
Medicine: In pharmaceutical research, it acts as an intermediate for the synthesis of drugs, particularly those targeting neurological disorders due to the presence of the dimethylamino group.
Industry: It finds applications in the production of specialty chemicals, polymers, and as a precursor for advanced materials with specific desired properties.
Mecanismo De Acción
The mechanism by which tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate exerts its effects largely depends on the context of its application. In biochemical pathways, it may interact with specific enzymes or proteins, modifying their activity through covalent or non-covalent interactions. The carbamate group can form hydrogen bonds or covalent bonds with active sites, while the tert-butyl group provides steric hindrance, preventing rapid degradation or deactivation.
Comparación Con Compuestos Similares
Similar compounds include other carbamates such as tert-butyl N-phenylcarbamate or dimethylamino-substituted aromatic carbamates. tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate stands out due to its combination of stability (thanks to the tert-butyl group) and reactivity (due to the dimethylamino and oxopropyl groups). This makes it particularly useful in applications requiring both durability and a high degree of chemical reactivity.
Compounds such as tert-butyl N-methylcarbamate and N,N-dimethylcarbamate share some functional similarities but lack the unique steric and electronic properties provided by the specific groups present in this compound. This unique combination allows for more selective and potent applications in both research and industrial settings.
Hope you found that helpful! Anything else on your mind?
Propiedades
IUPAC Name |
tert-butyl N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-9-6-12(7-10-13)8-11-14(19)18(4)5/h6-7,9-10H,8,11H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBBHKUKYCFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)benzamide](/img/structure/B6140169.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)
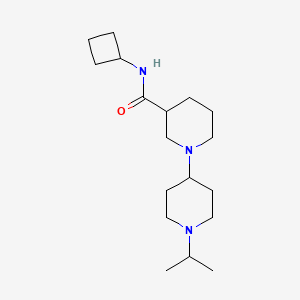
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)
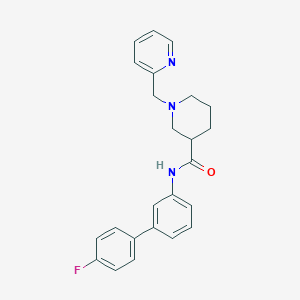
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6140203.png)
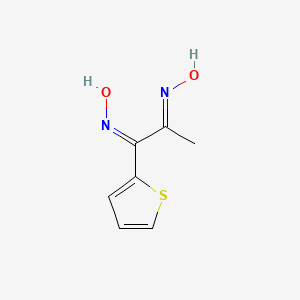
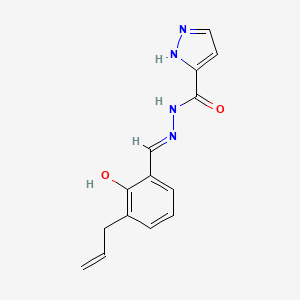
![N-CYCLOHEXYL-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)
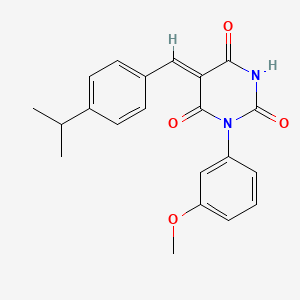
![1-Cycloheptyl-5-[4-(2-methoxyethyl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B6140249.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6140253.png)
